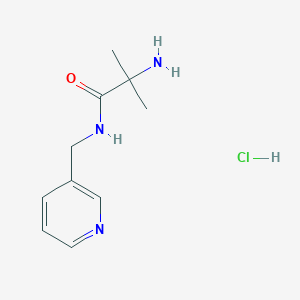

2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride

CAS No.: 1219976-53-0

Cat. No.: VC2925000

Molecular Formula: C10H16ClN3O

Molecular Weight: 229.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219976-53-0 |

|---|---|

| Molecular Formula | C10H16ClN3O |

| Molecular Weight | 229.71 g/mol |

| IUPAC Name | 2-amino-2-methyl-N-(pyridin-3-ylmethyl)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3O.ClH/c1-10(2,11)9(14)13-7-8-4-3-5-12-6-8;/h3-6H,7,11H2,1-2H3,(H,13,14);1H |

| Standard InChI Key | XQFGRPFEJBRYET-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)NCC1=CN=CC=C1)N.Cl |

| Canonical SMILES | CC(C)(C(=O)NCC1=CN=CC=C1)N.Cl |

Introduction

Chemical Properties and Structure

Identification and Basic Information

2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride is an aminopropanamide derivative with a pyridinyl substituent. The compound can be identified through several parameters as shown in Table 1.

| Parameter | Value |

|---|---|

| CAS Number | 1219976-53-0 |

| Molecular Formula | C₁₀H₁₆ClN₃O |

| Molecular Weight | 229.71 g/mol |

| MDL Number | MFCD13562774 |

| IUPAC Name | 2-amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride |

The compound consists of a 2-amino-2-methylpropanamide core structure with a 3-pyridinylmethyl group attached to the amide nitrogen, forming a salt with hydrochloric acid. This structural arrangement contributes to its specific chemical and biological properties .

Structural Features

The molecular structure of 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride includes several key functional groups:

-

A tertiary carbon center at the α-position of the amide

-

A primary amine group

-

An amide linkage

-

A pyridine ring connected via a methylene bridge

-

The hydrochloride salt form

The presence of these functional groups allows for multiple potential interactions with biological targets, particularly protein binding sites.

Physical and Chemical Properties

The physical state of 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride is typically a solid at room temperature. As a hydrochloride salt, it generally exhibits increased water solubility compared to its free base form, which is advantageous for pharmaceutical applications.

The compound contains multiple hydrogen bond donors and acceptors, contributing to its ability to interact with biological targets. The protonated amine group can participate in ionic interactions, while the pyridine nitrogen and amide group can engage in hydrogen bonding.

Synthesis and Production

Industrial Production

For industrial-scale production, automated reactors are often employed to ensure consistency and high purity. The final stages typically involve:

-

Crystallization for purification

-

Chromatographic techniques for high purity requirements

-

Analytical testing to confirm identity and purity

-

Appropriate packaging and storage conditions

Quality control measures are essential to maintain the compound's integrity for research and pharmaceutical applications.

Biological Activities and Mechanisms

Receptor Tyrosine Kinase Inhibition

The primary mechanism of action for 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride involves the inhibition of specific receptor tyrosine kinases. This compound has been identified as a small molecule inhibitor targeting receptor tyrosine kinases including TYRO3, AXL, and MER.

These receptors play crucial roles in various cellular processes:

| Receptor | Primary Functions |

|---|---|

| TYRO3 | Cell survival, proliferation, and migration |

| AXL | Immune response regulation, cancer cell survival |

| MER | Phagocytosis, inflammation resolution |

By inhibiting these kinases, the compound can potentially modulate signaling pathways associated with cancer progression, immune response, and inflammation.

Cellular Signaling Pathways

The inhibition of receptor tyrosine kinases by 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride affects downstream signaling cascades that regulate cellular functions. These pathways include:

-

PI3K/AKT/mTOR pathway - involved in cell survival and proliferation

-

MAPK/ERK pathway - regulates cell growth and differentiation

-

JAK/STAT pathway - mediates cytokine and growth factor responses

The modulation of these pathways has implications for the compound's potential therapeutic applications in conditions characterized by dysregulated cellular signaling, such as cancer and autoimmune diseases.

Applications and Research

Pharmaceutical Research

2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride serves as an important tool in pharmaceutical research due to its receptor tyrosine kinase inhibitory properties. It is utilized in:

-

Target validation studies

-

Structure-activity relationship investigations

-

Lead compound optimization

-

Pharmacokinetic and pharmacodynamic assessments

These applications contribute to the understanding of disease mechanisms and the development of novel therapeutic strategies.

| Therapeutic Area | Potential Application |

|---|---|

| Oncology | Inhibition of cancer cell growth and metastasis |

| Immunology | Modulation of immune responses |

| Inflammation | Reduction of inflammatory processes |

| Autoimmune diseases | Regulation of dysregulated immune pathways |

The compound's ability to target receptor tyrosine kinases makes it particularly valuable for conditions where these signaling pathways are dysregulated.

Chemical Reactions and Interactions

2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride can participate in various chemical reactions, primarily due to its functional groups:

-

The primary amine can undergo typical amine reactions:

-

Acylation with acid chlorides or anhydrides

-

Alkylation with alkyl halides

-

Reductive amination with aldehydes or ketones

-

-

The amide bond can be hydrolyzed under acidic or basic conditions

-

The pyridine ring can participate in electrophilic or nucleophilic substitution reactions depending on the conditions.

These chemical properties are important considerations for formulation development and metabolism studies.

Structure-Related Compounds

Several structurally related compounds share similarities with 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride:

-

2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride (CAS: 1236261-24-7) - lacks the additional methyl group at the 2-position

-

2-Amino-N-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride (CAS: 1417789-31-1) - contains an N-methyl group and a 2-pyridinylmethyl instead of 3-pyridinylmethyl substituent

-

2-Amino-N-(3-methoxypropyl)-2-methylpropanamide hydrochloride (CAS: 1219963-96-8) - contains a 3-methoxypropyl group instead of the pyridinylmethyl substituent

Understanding these structural relationships is valuable for structure-activity relationship studies and rational drug design efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume